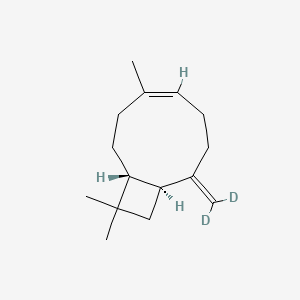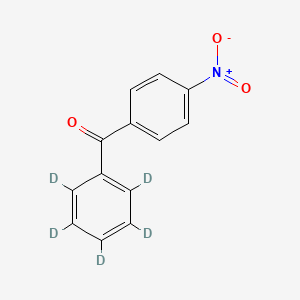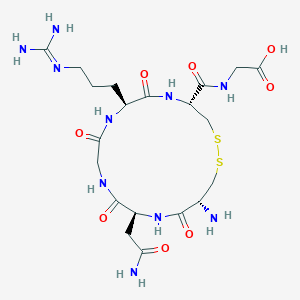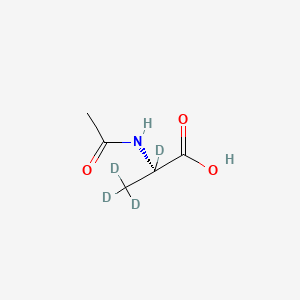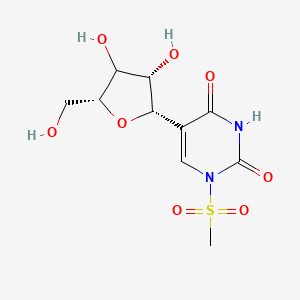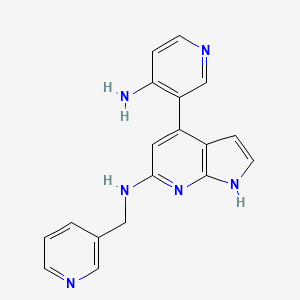
LabMol-301
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LabMol-301 is a chemical compound known for its inhibitory effects on NS5 RNA-dependent RNA polymerase and NS2B-NS3 protease activities. It has shown significant potential in protecting cells from Zika virus-induced cell death . The compound is primarily used in scientific research and is not intended for human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LabMol-301 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
This compound is produced on a small scale for research purposes. The production involves precise control of reaction conditions to ensure the purity and efficacy of the compound. Industrial-scale production methods are not available due to its limited use in scientific research .
Análisis De Reacciones Químicas
Types of Reactions
LabMol-301 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various derivatives of this compound, which are used for further research and development .
Aplicaciones Científicas De Investigación
LabMol-301 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its cytoprotective effects and potential therapeutic applications against viral infections.
Medicine: Explored for its potential in developing antiviral drugs, particularly against the Zika virus.
Industry: Utilized in the development of new chemical processes and products .
Mecanismo De Acción
LabMol-301 exerts its effects by inhibiting the activities of NS5 RNA-dependent RNA polymerase and NS2B-NS3 protease. These enzymes are crucial for the replication and survival of the Zika virus. By inhibiting these enzymes, this compound prevents the virus from replicating and protects cells from virus-induced death .
Comparación Con Compuestos Similares
LabMol-301 is unique in its dual inhibitory action on both NS5 RNA-dependent RNA polymerase and NS2B-NS3 protease. Similar compounds include:
LabMol-309: Inhibits NS5 RNA-dependent RNA polymerase.
LabMol-319: Inhibits NS2B-NS3 protease.
LabMol-204: Shows inhibitory activity against NS5 RNA-dependent RNA polymerase.
LabMol-202: Inhibits NS2B-NS3 protease.
This compound stands out due to its combined inhibitory effects, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C18H16N6 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-(4-aminopyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C18H16N6/c19-16-4-6-21-11-15(16)14-8-17(24-18-13(14)3-7-22-18)23-10-12-2-1-5-20-9-12/h1-9,11H,10H2,(H2,19,21)(H2,22,23,24) |
Clave InChI |
YFIFHRUAUGJJAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNC2=NC3=C(C=CN3)C(=C2)C4=C(C=CN=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


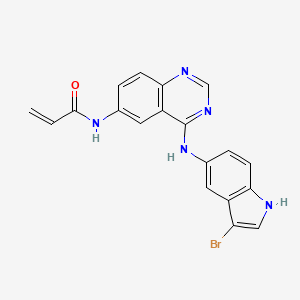
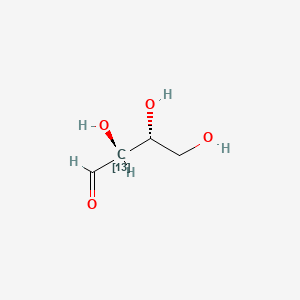
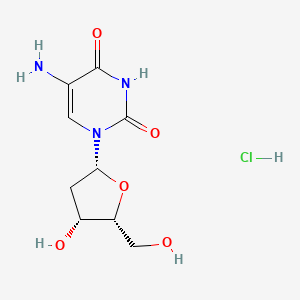
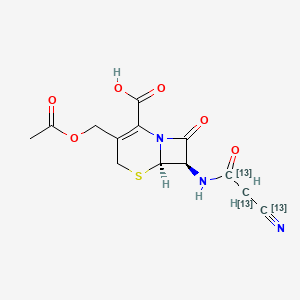
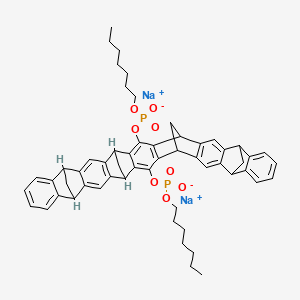
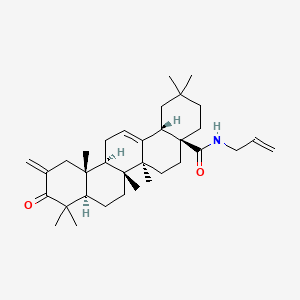
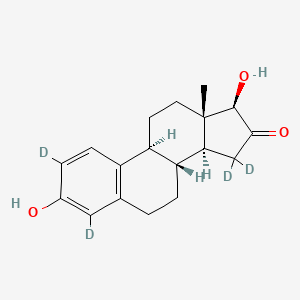
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)
